

Theoretical and Experimental Aspects of Methyl 3-(propylamino)propanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-(propylamino)propanoate

Cat. No.: B3142409

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Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental aspects of **Methyl 3-(propylamino)propanoate**, a β -amino acid ester. Due to the limited availability of specific research data for this compound, this document combines known information with data from closely related analogs to provide a thorough understanding for research and development purposes. The guide covers the compound's chemical and physical properties, a general synthesis protocol, and discusses potential biological activities based on the broader class of β -amino acid derivatives. Methodologies for characterization and biological evaluation are also presented, offering a framework for future studies.

Introduction

Methyl 3-(propylamino)propanoate (CAS No. 5036-62-4) is a β -amino acid ester with potential applications in organic synthesis and medicinal chemistry. β -amino acids and their derivatives are of significant interest due to their unique structural properties and diverse biological activities. They serve as building blocks for peptidomimetics, which can exhibit enhanced stability against enzymatic degradation compared to their α -amino acid counterparts. This guide aims to consolidate the available information on **Methyl 3-(propylamino)propanoate** and provide a basis for further investigation into its properties and applications.

Chemical and Physical Properties

The fundamental properties of **Methyl 3-(propylamino)propanoate** are summarized below. This data is essential for its handling, characterization, and use in experimental setups.

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ NO ₂	PubChem[1]
Molecular Weight	145.20 g/mol	PubChem[1]
IUPAC Name	methyl 3-(propylamino)propanoate	PubChem
CAS Number	5036-62-4	ChemicalBook[2]
Synonyms	N-propyl-β-alanine methyl ester	ChemicalBook[2]
Predicted XLogP3	0.5	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Synthesis Protocol

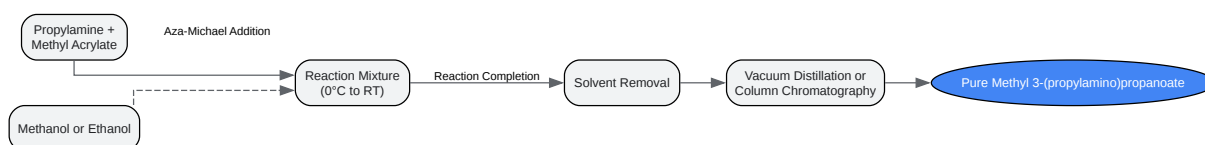
A common method for the synthesis of **Methyl 3-(propylamino)propanoate** is the aza-Michael addition of propylamine to methyl acrylate. This reaction is typically straightforward and can be performed under mild conditions.

Reaction: Propylamine + Methyl Acrylate → **Methyl 3-(propylamino)propanoate**

Experimental Protocol (General Procedure):

- **Reactant Preparation:** In a round-bottom flask equipped with a magnetic stirrer, dissolve propylamine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.

- **Reaction Initiation:** Cool the solution in an ice bath. Add methyl acrylate (1.0-1.2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.
- **Reaction Monitoring:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Work-up and Purification:** Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **Methyl 3-(propylamino)propanoate**.



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Fig. 1: General workflow for the synthesis of **Methyl 3-(propylamino)propanoate**.

Spectroscopic Characterization (Representative Data)

Specific spectroscopic data for **Methyl 3-(propylamino)propanoate** is not readily available in the searched literature. Therefore, the following tables present expected chemical shifts and signals based on the analysis of its structure and data from analogous β -amino acid esters.

Table 1: Predicted ^1H NMR Chemical Shifts

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
-OCH ₃	3.60 - 3.70	Singlet	3H
-C(=O)CH ₂ -	2.40 - 2.50	Triplet	2H
-CH ₂ NH-	2.70 - 2.80	Triplet	2H
-NHCH ₂ CH ₂ -	2.50 - 2.60	Triplet	2H
-CH ₂ CH ₃	1.40 - 1.50	Sextet	2H
-CH ₃	0.85 - 0.95	Triplet	3H
-NH-	Variable	Broad Singlet	1H

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ , ppm)
-C=O	172 - 174
-OCH ₃	51 - 52
-C(=O)CH ₂ -	35 - 37
-CH ₂ NH-	45 - 47
-NHCH ₂ CH ₂ -	50 - 52
-CH ₂ CH ₃	22 - 24
-CH ₃	11 - 12

Infrared (IR) Spectroscopy: Expected characteristic peaks would include a C=O stretch for the ester at $\sim 1735\text{ cm}^{-1}$, an N-H bend at $\sim 1560\text{ cm}^{-1}$, and C-N stretching in the range of $1100\text{--}1300\text{ cm}^{-1}$.

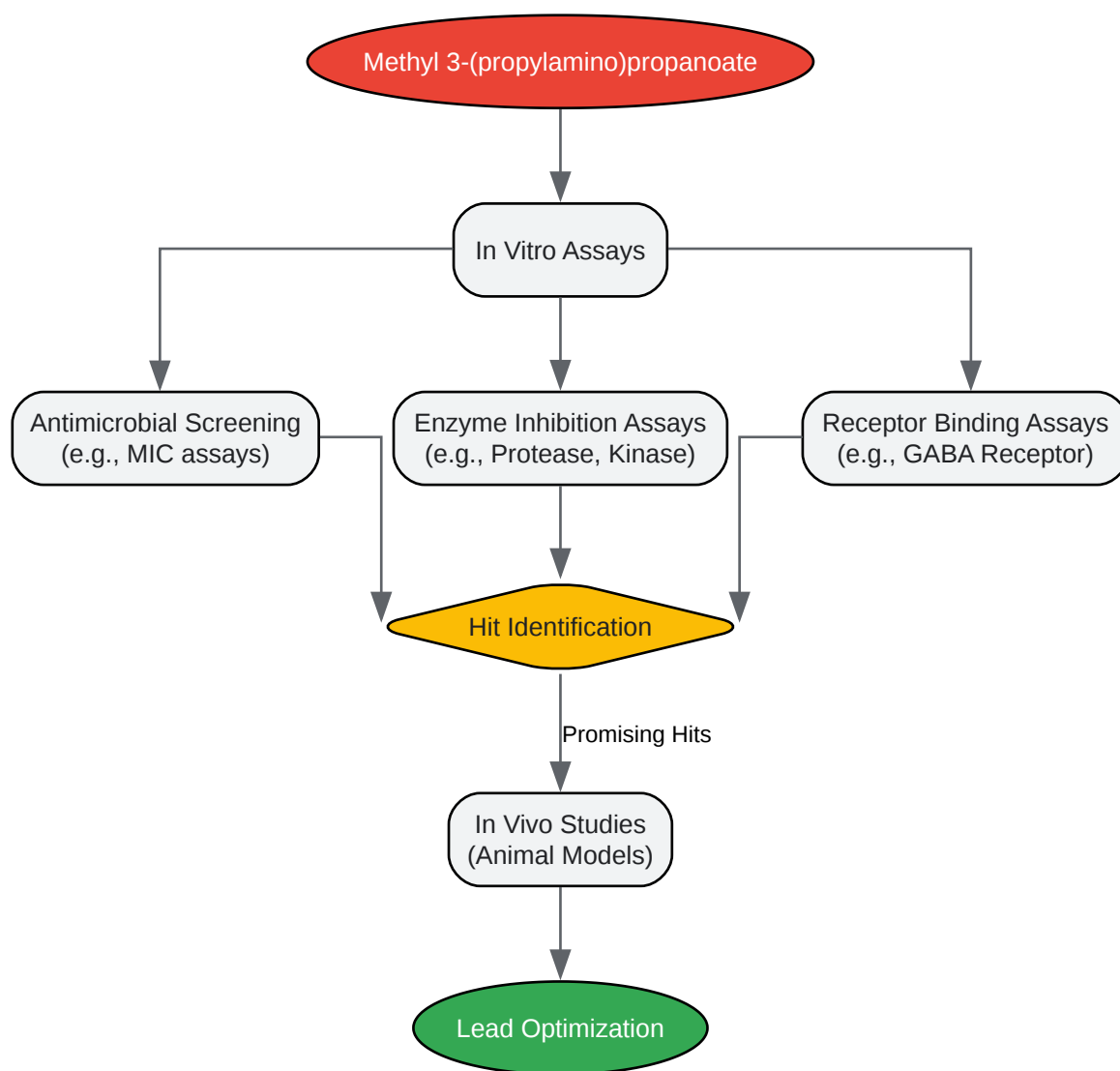
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M^+) at $m/z = 145$.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on **Methyl 3-(propylamino)propanoate** have been found, the broader class of β -amino acids and their derivatives are known to possess a range of biological activities. These compounds can act as mimics of natural amino acids and peptides, potentially interacting with various biological targets.

Potential Areas of Activity:

- **Antimicrobial and Antifungal Activity:** β -amino acid derivatives have been shown to exhibit antibacterial and antifungal properties.
- **Enzyme Inhibition:** Due to their structural similarity to natural substrates, they may act as inhibitors of enzymes such as proteases.
- **GABA Receptor Modulation:** β -alanine is structurally related to the neurotransmitter GABA (γ -aminobutyric acid). N-substituted derivatives could potentially modulate GABAergic signaling.



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Fig. 2: A logical workflow for the biological evaluation of **Methyl 3-(propylamino)propanoate**.

Conclusion and Future Directions

Methyl 3-(propylamino)propanoate is a simple β -amino acid ester with potential for further exploration in various fields of chemistry and drug discovery. This guide has summarized the currently available information and provided a framework for its synthesis and characterization. Future research should focus on obtaining detailed experimental data for this specific compound, including comprehensive spectroscopic analysis and a systematic evaluation of its biological activities. Such studies will be crucial in unlocking the full potential of **Methyl 3-(propylamino)propanoate** and its derivatives.

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References

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